molecular formula C19H30ClNSSn B8729597 7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

Cat. No. B8729597
M. Wt: 458.7 g/mol
InChI Key: OQLOAKBBORZGFN-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

Nitrogen was bubbled through a mixture of the tin derivative 6 (7.19 g, 15.7 mmol) and 5-bromo-1-methyl-1H-imidazole (2.02 g, 12.5 mmol) [a) Begtrup, M.; Larsen, P.; Acta Chem. Scand. 44, 10; 1990; 1050-1057. b) Begtrup, M.; Bull. Soc. Chim. Belz.; 97; 8-9; 1988; 573-598. c) Begtrup, M.; Larsen, P.; Chem. Pharm. Bull. 42, 9; 1994; 1784-1790.] in toluene (20 mL) for 5 minutes. Pd(PPh3)4 (1.50 g, 1.30 mmol) was added and nitrogen was bubbled for additional 5 minutes. Finally, the mixture was refluxed under nitrogen overnight, the resultant yellow suspension was concentrated under reduced pressure and then purified with flash chromatography (eluent EtOAc/MeOH 90:10), to afford title compound 16 as a yellow solid (2.48 g, 79% yield). MS (m/z): 250.0 (M+H).
Name
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn](CCCC)(CCCC)CCCC)[S:10][C:3]=12.Br[C:25]1[N:29]([CH3:30])[CH:28]=[N:27][CH:26]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:25]3[N:29]([CH3:30])[CH:28]=[N:27][CH:26]=3)[S:10][C:3]=12 |^1:41,43,62,81|

Inputs

Step One
Name
Quantity
7.19 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC1=CN=CN1C
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled for additional 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the mixture was refluxed under nitrogen overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the resultant yellow suspension was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified with flash chromatography (eluent EtOAc/MeOH 90:10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C2=CN=CN2C
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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